IGFBP Binding Affinity: 320-Fold Reduction vs. Wild-Type IGF-II in L6 Myoblast Competition Assays
DES(1-6)IGF-II exhibits profoundly reduced binding to IGFBPs secreted by L6 rat myoblasts, with a competition ED50 of 220 nM versus 0.68 nM for wild-type IGF-II—a 324-fold difference [1]. In H35 hepatoma-conditioned medium, the ED50 values were 370 nM for DES(1-6)IGF-II versus 2.2 nM for IGF-II, a 168-fold reduction [1]. Expressed as relative binding potency (Table 1, normalized to IGF-II = 1.0), DES(1-6)IGF-II scored 0.003 in L6 myoblasts and 0.006 in H35 hepatoma cells, representing 333-fold and 167-fold reductions respectively [1]. For comparison, the companion analog [Arg6]-IGF-II showed a smaller reduction (0.008 and 0.015 relative, ~125-fold and ~67-fold) [1]. This differential IGFBP escape is corroborated by BIAcore surface plasmon resonance data showing reduced binding of DES(1-6)IGF-II to full-length bIGFBP-2 and its N-terminal fragment versus wild-type IGF-II [2].
| Evidence Dimension | IGFBP binding affinity (competition ED50 for 125I-IGF-II binding to L6 myoblast conditioned medium IGFBPs) |
|---|---|
| Target Compound Data | DES(1-6)IGF-II ED50 = 220 nM; relative binding potency = 0.003 (IGF-II = 1.0) |
| Comparator Or Baseline | Wild-type IGF-II ED50 = 0.68 nM; relative binding potency = 1.0. [Arg6]-IGF-II ED50 = 86 nM; relative = 0.008. |
| Quantified Difference | ~324-fold weaker IGFBP binding for DES(1-6)IGF-II vs. IGF-II in L6 myoblasts; ~168-fold in H35 hepatoma cells |
| Conditions | Competition binding assay with 125I-labelled IGF-II as radioligand; IGFBPs from serum-free medium conditioned by rat L6 myoblasts or H35 hepatoma cells |
Why This Matters
This 300+ fold IGFBP escape is the defining feature enabling DES(1-6)IGF-II to deliver IGFBP-independent signaling; researchers studying IGF-II biology in complex biological matrices where endogenous IGFBPs are present must select this analog to avoid IGFBP-mediated signal suppression.
- [1] Francis GL, Aplin SE, Milner SJ, McNeil KA, Ballard FJ, Wallace JC. Insulin-like growth factor (IGF)-II binding to IGF-binding proteins and IGF receptors is modified by deletion of the N-terminal hexapeptide or substitution of arginine for glutamate-6 in IGF-II. Biochem J. 1993;293(Pt 3):713-719. doi:10.1042/bj2930713 View Source
- [2] Carrick FE, Forbes BE, Wallace JC. BIAcore analysis of bovine insulin-like growth factor (IGF)-binding protein-2 identifies major IGF binding site determinants in both the amino- and carboxyl-terminal domains. J Biol Chem. 2001;276(29):27120-27128. doi:10.1074/jbc.M101317200 View Source
